molecular formula C30H24Cl2F2N6O3 B1139136 Merestinib dihydrochloride CAS No. 1206801-37-7

Merestinib dihydrochloride

Cat. No. B1139136
M. Wt: 625.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Merestinib dihydrochloride is an experimental cancer drug in development by Eli Lilly . It is a small molecule inhibitor of MET and several other receptor tyrosine kinases such as MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . This compound belongs to the class of organic compounds known as aromatic anilides .


Molecular Structure Analysis

The molecular formula of Merestinib dihydrochloride is C30H24Cl2F2N6O3 . The exact mass is 624.13 and the molecular weight is 625.460 .


Chemical Reactions Analysis

Merestinib has been extensively characterized in a wide range of preclinical tumor xenograft models and shown to potently inhibit MET driven and non-MET driven tumor growth . In addition to its direct antitumor activity, merestinib inhibits angiogenesis .


Physical And Chemical Properties Analysis

Merestinib dihydrochloride has a molecular weight of 625.45 . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

1. Inhibition of Neurotrophic Receptor Tyrosine Kinases

Merestinib is identified as an oral multi-kinase inhibitor targeting various oncokinases, including MET, AXL, RON, and MKNK1/2. It has been found effective in inhibiting neurotrophic receptor tyrosine kinases (NTRK1/2/3), which are oncogenic drivers in tumors bearing NTRK fusion resulting from chromosomal rearrangements. This property of merestinib makes it a potential candidate for treating tumors with NTRK fusion, and it has demonstrated profound tumor growth inhibition in in vivo cancer models harboring NTRK gene fusions (Konicek et al., 2018).

2. Antileukemic Effects in Acute Myeloid Leukemia

Merestinib has shown promise in treating acute myeloid leukemia (AML) by targeting Mitogen-activated protein kinase interacting protein kinases (Mnks). Inhibiting Mnk1/2-induced phosphorylation of eIF4E represents a unique approach for AML treatment. Merestinib effectively blocks eIF4E phosphorylation in AML cells and suppresses primitive leukemic progenitors in vitro and in vivo, supporting its potential clinical development for AML treatment (Kościuczuk et al., 2016).

3. Anti-Angiogenic Properties

Merestinib also possesses anti-angiogenic properties. It has been shown to inhibit angiogenesis in various preclinical tumor xenograft models. Its effect on angiogenesis is not exclusively driven by MET inhibition, as it inhibits VEGF-dependent and independent endothelial cell formation. These properties provide a rationale for its clinical evaluation in combination therapies, particularly with ramucirumab (Bodenmiller et al., 2017).

4. Targeting MET in Cancer Therapy

Merestinib is also a type II MET kinase inhibitor. Studies have shown its efficacy in inhibiting MET-driven tumor growth. For example, in the Hs746t gastric cancer line, merestinib demonstrated significant tumor regression, supporting its clinical evaluation in patients with MET exon 14 skipping mutations and as a potential therapy option for patients who progress on type I MET inhibitor treatment (Yan et al., 2017).

Safety And Hazards

Merestinib dihydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Merestinib is part of a phase II clinical trial for advanced biliary tract cancer . It is also under clinical development by Eli Lilly and Co and currently in Phase II for Non-Small Cell Lung Cancer . The results of these trials will determine the future directions of Merestinib dihydrochloride.

properties

IUPAC Name

N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYNNMGUBHQQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24Cl2F2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merestinib dihydrochloride

CAS RN

1206801-37-7
Record name Merestinib dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MERESTINIB DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merestinib dihydrochloride
Reactant of Route 2
Merestinib dihydrochloride
Reactant of Route 3
Reactant of Route 3
Merestinib dihydrochloride
Reactant of Route 4
Reactant of Route 4
Merestinib dihydrochloride
Reactant of Route 5
Reactant of Route 5
Merestinib dihydrochloride
Reactant of Route 6
Reactant of Route 6
Merestinib dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.